molecular formula C27H24FN7O3 B612042 Cct196969 CAS No. 1163719-56-9

Cct196969

Cat. No.: B612042
CAS No.: 1163719-56-9
M. Wt: 513.52
InChI Key: KYYKGSDLXXKQCR-UHFFFAOYSA-N
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Description

CCT196969 is a multi-kinase inhibitor that inhibits B-RAF, B-RAFV600E, C-RAF, Src, and LCK (IC50s = 100, 40, 12, 26, and 14 nM, respectively). It is selective for RAFs, Src, LCK, and MAPKs in a panel of 63 kinases when used at a concentration of 1 μM. This compound inhibits MEK and ERK signaling in B-RAF mutant WM266.4 cells, but not B-RAF wild-type D35 cells, and inhibits growth of B-RAF mutant melanoma cells in a concentration-dependent manner. In vivo, this compound (20 mg/kg per day) induces tumor regression in a B-RAF mutant A375 mouse xenograft model. This compound also inhibits ERK and Src signaling and induces tumor regression in B-RAF inhibitor-resistant patient-derived xenograft (PDX) mouse models including those resistant to both dabrafenib and trametinib.
This compound is a novel orally available, pan-RAF inhibitor with anti-SRC activity. This compound blocked growth of BRAF-mutant and NRAS-mutant melanoma cells, inhibiting MEK–ERK, in vitro and in vivo. This compound also prevented growth of xenografts derived from patient tumours with acquired or intrinsic resistance to BRAF and MEK inhibitors. BRAF and MEK inhibitors are effective in BRAF mutant melanoma, but most patients eventually relapse with acquired resistance, and others present intrinsic resistance to these drugs.

Mechanism of Action

Target of Action

CCT196969 is primarily a SRC family kinase (SFK) and Raf proto-oncogene, serine/threonine kinase (RAF) inhibitor . These targets play a crucial role in cell signaling pathways, particularly those involved in cell growth and survival.

Mode of Action

This compound interacts with its targets (SFK and RAF) by inhibiting their activity. This inhibition disrupts the normal functioning of these kinases, leading to changes in the cell signaling pathways they are involved in .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involving SFK and RAF. Inhibition of these kinases by this compound leads to decreased expression of p-ERK, p-MEK, p-STAT3, and STAT3 . These changes disrupt the normal signaling pathways, affecting downstream cellular processes.

Result of Action

The inhibition of SFK and RAF by this compound leads to a decrease in cell proliferation, migration, and survival . Specifically, it has been shown to effectively inhibit growth and survival in multiple melanoma brain metastasis cell lines .

Biochemical Analysis

Biochemical Properties

CCT196969 is a pan-Raf inhibitor that inhibits B-Raf, B-Raf V600E, and CRAF with IC50 values of 0.1, 0.04, and 0.01 μM, respectively . It also inhibits other kinases such as SRC and LCK . The compound interacts with these enzymes by binding to their active sites, thereby blocking their activity and preventing downstream signaling that promotes cell proliferation and survival .

Cellular Effects

This compound has been shown to effectively inhibit the growth and survival of melanoma brain metastasis cells . It reduces cell proliferation, migration, and survival by decreasing the expression of phosphorylated ERK, MEK, and STAT3 . Additionally, this compound induces apoptosis in melanoma cells, as evidenced by the cleavage of caspase 3 and PARP .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the activity of Raf kinases and SRC family kinases . This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . By blocking this pathway, this compound prevents the activation of downstream effectors such as ERK and MEK, leading to reduced cell growth and increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over time . It effectively inhibits tumor growth in vivo without causing significant adverse effects . Long-term studies have shown that this compound maintains its inhibitory effects on ERK and SRC signaling, leading to sustained tumor regression in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 20 mg/kg per day, this compound induces tumor regression in B-Raf mutant A375 mouse xenograft models . Higher doses have been well-tolerated, with no significant adverse effects observed

Metabolic Pathways

This compound is involved in the inhibition of the MAPK/ERK signaling pathway by targeting Raf kinases . It also affects other pathways involving SRC and LCK kinases . The compound’s interaction with these enzymes leads to reduced phosphorylation of downstream targets, thereby altering metabolic flux and reducing cell proliferation .

Transport and Distribution

This compound is orally bioavailable and well-tolerated . It is distributed within cells and tissues, where it inhibits the activity of target kinases . In vivo studies have shown that this compound effectively reaches tumor sites and inhibits tumor growth without causing significant weight loss or other adverse effects in animal models .

Subcellular Localization

This compound primarily localizes to the cytoplasm, where it interacts with its target kinases . The compound’s activity is dependent on its ability to bind to the active sites of these enzymes, thereby inhibiting their function and disrupting downstream signaling pathways .

Biological Activity

CCT196969 is a novel compound that has garnered attention for its potential as a therapeutic agent, particularly in the treatment of melanoma and other cancers characterized by mutations in the BRAF gene. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and relevant research findings.

This compound functions primarily as an inhibitor of the BRAF proto-oncogene, specifically targeting the V600E mutation, which is prevalent in many melanoma cases. Additionally, it inhibits CRAF and SRC family kinases (SFKs) , making it a multi-targeted agent. The compound has been shown to effectively disrupt key signaling pathways involved in cell proliferation and survival, particularly the MAPK and PI3K pathways.

Key Inhibition Targets:

  • BRAF V600E : Inhibition at 12 nM.
  • CRAF : Inhibition at 12 nM.
  • SRC : Inhibition at 26 nM.
  • LCK : Inhibition at 14 nM.

In Vitro Studies

This compound exhibits potent anti-tumor activity against various melanoma cell lines, including those resistant to traditional BRAF inhibitors like vemurafenib. The compound's effectiveness is demonstrated through multiple assays:

  • Cell Viability Assays : IC50 values ranged from 0.18 to 2.6 μM across different melanoma brain metastasis cell lines, indicating significant dose-dependent inhibition of cell growth .
  • Western Blot Analysis : Treatment with this compound resulted in decreased phosphorylation of key proteins such as p-ERK and p-STAT3, suggesting effective disruption of downstream signaling pathways involved in tumor growth .
  • Tumor Sphere Assays : this compound demonstrated enhanced sensitivity in tumor spheres compared to monolayer cultures, with IC50 values as low as 0.02 μM .

In Vivo Studies

Preclinical studies using mouse models have shown that this compound effectively inhibits tumor growth in xenografts derived from BRAF-mutant melanoma cells. Notably, tumors that developed resistance to PLX4720 remained sensitive to this compound, highlighting its potential as a second-line treatment option .

Case Studies

A series of case studies have illustrated the clinical relevance of this compound:

  • Patient-Derived Xenografts (PDXs) : Tumors from patients resistant to conventional therapies were treated with this compound, resulting in significant tumor regression without adverse effects on body weight or overall health of the mice .
  • Combination Therapies : Preliminary findings suggest that combining this compound with other agents may enhance therapeutic efficacy against resistant melanoma variants .

Safety Profile

This compound has been reported to have a favorable safety profile in animal studies. Doses up to 40 mg/kg did not produce significant adverse effects or body weight loss, indicating good tolerability . This aspect is crucial for its potential clinical application.

Summary Table of Biological Activity

Activity TypeObservations
Inhibition Targets BRAF V600E, CRAF, SRC
IC50 Values (μM) Ranged from 0.18 to 2.6 for various cell lines
In Vivo Efficacy Effective against PLX4720-resistant tumors
Safety Profile Well-tolerated; no significant adverse effects observed

Properties

IUPAC Name

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYKGSDLXXKQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Method F2 was used with 8-(4-amino-3-fluorophenoxy)pyrido[2,3-b]pyrazin-3(4H)-one and 3-tert-butyl-5-isocyanato-1-phenyl-1H-pyrazole to afford the title compound. Yield: 50 mg (60%) of a cream colored solid.
Name
8-(4-amino-3-fluorophenoxy)pyrido[2,3-b]pyrazin-3(4H)-one
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Synthesis routes and methods II

Procedure details

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Extracted from reaction SMILES
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reactant
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Name
Nc1ccc(Oc2ccnc3[nH]c(=O)cnc23)cc1F
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